molecular formula C17H17N3O2 B5975258 N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide

N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B5975258
M. Wt: 295.34 g/mol
InChI Key: QBYZBFYXVLJDBG-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide, commonly known as MIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIP is a member of the imidazo[1,2-a]pyridine family of compounds, which have been found to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of MIP is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in disease progression. MIP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
MIP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. MIP has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

MIP has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, MIP has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MIP. One area of interest is the development of MIP derivatives with improved solubility and bioavailability. Another potential direction is the investigation of MIP as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of MIP and its potential therapeutic applications.

Synthesis Methods

The synthesis of MIP involves the reaction of 2-aminopyridine with 2-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to yield the final compound.

Scientific Research Applications

MIP has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. MIP has also been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-7-8-16-19-14(11-20(16)10-12)17(21)18-9-13-5-3-4-6-15(13)22-2/h3-8,10-11H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYZBFYXVLJDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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